2-Bromo-1,1,1-trifluoro-2-methyl-propane

Overview

Description

2-Bromo-1,1,1-trifluoro-2-methyl-propane is a chemical compound used as an intermediate in the production of organofluorine compounds . It is also used as a monomer in fluoropolymer production .

Molecular Structure Analysis

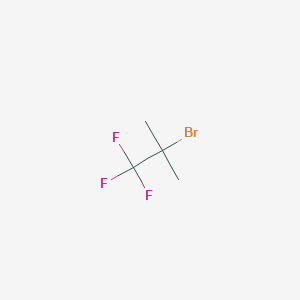

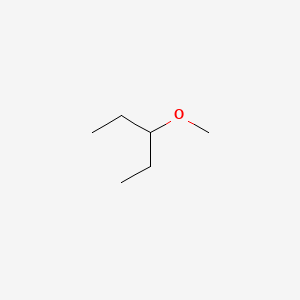

The molecular formula of 2-Bromo-1,1,1-trifluoro-2-methyl-propane is C4H6BrF3 . The molecular weight is 190.99 . Unfortunately, the specific details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis

2-Bromo-1,1,1-trifluoro-2-methyl-propane is a liquid at room temperature . It has a melting point of 17-19 degrees Celsius .Scientific Research Applications

Organic Synthesis and Chemical Reactions

2-Bromo-1,1,1-trifluoro-2-methyl-propane serves as a versatile reagent in organic synthesis, particularly in the formation of fluorinated compounds. For instance, Takagi et al. (1992) explored its use in abnormal Grignard reactions with ketones, leading to the synthesis of fluorinated alcohols, showcasing its utility in creating complex fluorinated molecules which are valuable in pharmaceuticals and agrochemicals (Takagi et al., 1992).

Molecular Structure and Polymorphism

The compound's structural aspects have been a subject of study, as seen in the work by Négrier et al. (2010), where the polymorphism of 2-bromo-2-methyl-propane was investigated. This research sheds light on the molecular arrangements and phase transitions of bromoalkanes, providing insights into the behavior of similar halogenated compounds under various conditions (Négrier et al., 2010).

Application in Fluorine Chemistry

The compound's reactivity and utility in fluorine chemistry are notable, as it contributes to the development of fluorinated building blocks and intermediates. For example, Lui et al. (1998) demonstrated its application in creating trifluoromethylated heterocycles and aliphatic compounds, highlighting its significance in synthesizing materials with unique properties, such as increased stability and bioactivity (Lui et al., 1998).

Advancements in Chemical Fixation Processes

Recent studies, such as the one by Ma et al. (2020), have explored the use of 3-Bromo-1,1,1-trifluoro-2-propanol in chemical fixation processes, particularly in the transformation of CO2 with epoxides. This research indicates the potential of such bromoalkanes in contributing to environmentally beneficial reactions, such as carbon capture and utilization (Ma et al., 2020).

Exploration in Halogen Chemistry

The compound's role extends into halogen chemistry, where its reactions can elucidate the mechanisms and dynamics of halogenated molecules. Studies like the one by Badoz-Lambling et al. (1979) on the electrooxidation of bromoalkanes provide valuable data on the cleavage and substitution reactions, contributing to our understanding of halogen interactions and reactivity (Badoz-Lambling et al., 1979).

Scientific Research Applications of 2-Bromo-1,1,1-trifluoro-2-methyl-propane

Synthesis and Characterization

2-Bromo-1,1,1-trifluoro-2-methyl-propane plays a role in the synthesis of fluorine compounds, as demonstrated in studies involving Grignard reactions. Takagi et al. (1992) found that when reacting 2-bromo-2-chloro-1,1,1-trifluoroethane with ketones in the presence of magnesium, unexpected products were formed, indicating the complexity of reactions involving halothane derivatives. This research highlights the compound's utility in creating novel fluorinated organic molecules, which are important in various chemical syntheses (Takagi, Takesue, Koyama, Ando, Miki, Kumadaki, & Sato, 1992).

Polymorphism and Molecular Structures

The study of polymorphism and molecular structures of related bromoalkanes like 2-bromo-2-methyl-propane has been conducted through thermal and X-ray powder diffraction experiments. Négrier et al. (2010) determined the low-temperature phase III structure of this compound, providing insights into the intermolecular interactions and packing, which are essential for understanding the physical properties of halogenated hydrocarbons (Négrier, Barrio, Tamarit, Veglio, & Mondieig, 2010).

Fire Suppression Efficiencies

Bromoalkene/nitrogen gaseous mixtures, including compounds related to 2-bromo-1,1,1-trifluoro-2-methyl-propane, have been studied for their fire suppression capabilities. Zou et al. (2001) demonstrated that these mixtures could significantly enhance the suppression effectiveness of inert gases, suggesting potential applications in fire protection systems (Zou, Vahdat, & Collins, 2001).

Chemical Fixation of CO2

3-Bromo-1,1,1-trifluoro-2-propanol, a related compound, has been used in conjunction with n-butylammonium iodide as an efficient organocatalyst for the chemical fixation of CO2 with epoxides to form cyclic carbonates. This process, as described by Ma et al. (2020), highlights the potential of using halogenated compounds in carbon capture and conversion technologies (Ma, Zeng, Tu, Mao, Zhao, Wang, Liu, & Lu, 2020).

Safety and Hazards

2-Bromo-1,1,1-trifluoro-2-methyl-propane is classified as a dangerous substance. It has hazard statements H225, H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and storing in a well-ventilated place .

Mechanism of Action

Target of Action

Similar compounds such as 2-bromo-2-chloro-1,1,1-trifluoroethane have been reported to act as inhalation anesthetics , suggesting that 2-Bromo-1,1,1-trifluoro-2-methyl-propane might have similar targets.

Mode of Action

It’s worth noting that related compounds like 3-bromo-1,1,1-trifluoro-2-propanol have been shown to act as thiol-reactive trifluoromethyl probes , indicating that 2-Bromo-1,1,1-trifluoro-2-methyl-propane might interact with its targets in a similar manner.

Biochemical Pathways

It’s worth noting that related compounds have been shown to inhibit the synthesis of 5-hydroxytryptamine in brain tissue, probably at the tryptophan hydroxylase step , suggesting that 2-Bromo-1,1,1-trifluoro-2-methyl-propane might have similar effects.

Result of Action

Related compounds have been shown to inhibit the synthesis of 5-hydroxytryptamine in brain tissue , suggesting that 2-Bromo-1,1,1-trifluoro-2-methyl-propane might have similar effects.

Action Environment

It’s worth noting that related compounds have been shown to have effective chemical shift dispersion under conditions of varying polarity , suggesting that 2-Bromo-1,1,1-trifluoro-2-methyl-propane might behave similarly.

properties

IUPAC Name |

2-bromo-1,1,1-trifluoro-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrF3/c1-3(2,5)4(6,7)8/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHKPNGHZXEFHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577652 | |

| Record name | 2-Bromo-1,1,1-trifluoro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1,1,1-trifluoro-2-methyl-propane | |

CAS RN |

374-04-9 | |

| Record name | 2-Bromo-1,1,1-trifluoro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,1,1-trifluoro-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B3051897.png)

![Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-](/img/structure/B3051900.png)